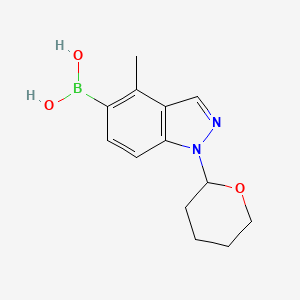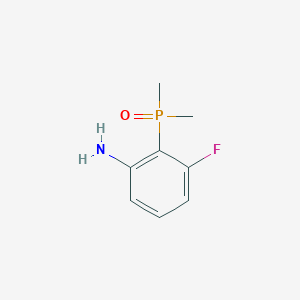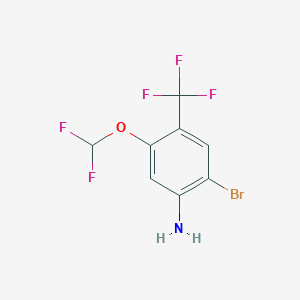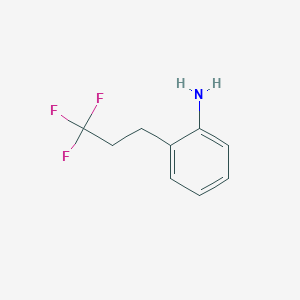
2-(3,3,3-Trifluoropropyl)aniline
Vue d'ensemble
Description
2-(3,3,3-Trifluoropropyl)aniline is a fluorinated aromatic amine with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoropropyl)aniline involves multiple steps. One common method starts with the corresponding nitrobenzaldehydes, which are transformed into 3-(nitrophenyl)propanoic acids. The carboxylic group of these acids is then converted into the trifluoromethyl group using sulfur tetrafluoride (SF4) . This process yields ortho-, meta-, and para-isomers of this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3,3-Trifluoropropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated aromatic compounds, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3,3,3-Trifluoropropyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, especially in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit superior hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it effective in modulating biological pathways and interacting with enzymes and receptors involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3,3-Trifluoropropyl)trimethoxysilane
- 3-(3,3,3-Trifluoropropyl)aniline
- 4-(3,3,3-Trifluoropropyl)aniline
Uniqueness
Compared to its analogs, 2-(3,3,3-Trifluoropropyl)aniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and hydrophobicity .
Propriétés
IUPAC Name |
2-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQZQUKDHVIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


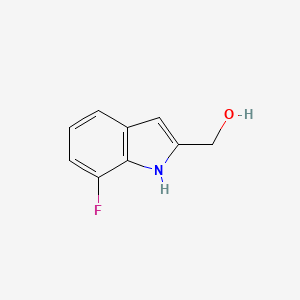
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
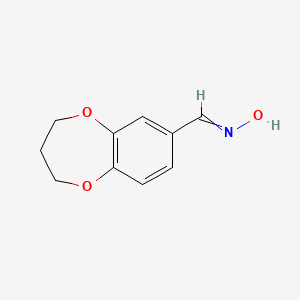
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
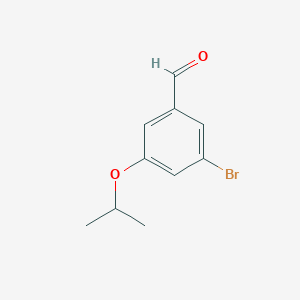
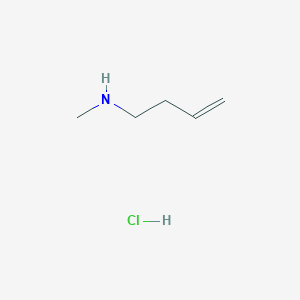
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

